Dimethyl 2-Amino-5-bromoterephthalate
Overview
Description
Dimethyl 2-Amino-5-bromoterephthalate is a chemical compound with the molecular formula C10H10BrNO4 . It has a molecular weight of 288.10 .
Synthesis Analysis
The synthesis of Dimethyl 2-Amino-5-bromoterephthalate involves the reaction of bromine with dimethyl 2-aminoterephthalate in dichloromethane at various temperatures . The reaction conditions and yields vary depending on the temperature and the presence of pyridine .Molecular Structure Analysis
The molecular structure of Dimethyl 2-Amino-5-bromoterephthalate consists of a benzene ring substituted with two ester groups, an amino group, and a bromine atom .Scientific Research Applications
Fluorogenic Substrates for Proteinases
Dimethyl 5-aminoisophthalate, a related compound to Dimethyl 2-Amino-5-bromoterephthalate, has been used in the synthesis of amino acid and peptide derivatives. These derivatives serve as fluorogenic substrates for plant cysteine proteinases like papain, ficin, and bromelain. Studies have shown that modifications of these derivatives can lead to an increased rate of enzyme hydrolysis, suggesting their potential as efficient substrates in enzymatic assays and proteinase detection (Baggett et al., 1985).
Ligands in Gold(I) Chemistry
Dimethyl 5-aminoisophthalate has been utilized as a ligand in gold(I) chemistry. This compound forms model complexes for macrocyclic gold compounds. Its use demonstrates the versatility of dimethyl aminoisophthalate derivatives in forming complex structures with metals, which can be important for understanding and developing metal-based drugs or catalysts (Wiedemann, Gamer, & Roesky, 2009).
Detection of Amino Acids and Serotonin
Dansyl-Cl, another derivative closely related to Dimethyl 2-Amino-5-bromoterephthalate, has been extensively used in biological research for detecting peptides, imidazoles, phenolic compounds, and amino acids. Its derivatives form stable, intensely colored products, facilitating the identification and quantification of these biological molecules (Leonard & Osborne, 1975).
properties
IUPAC Name |
dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-15-9(13)5-4-8(12)6(3-7(5)11)10(14)16-2/h3-4H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLKMWOSPVNYPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634065 | |
Record name | Dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-Amino-5-bromoterephthalate | |
CAS RN |
185051-42-7 | |
Record name | Dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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